Sorbitan octadecanoate

Description

Amphiphilic Molecular Architecture and Its Implications for Interfacial Science

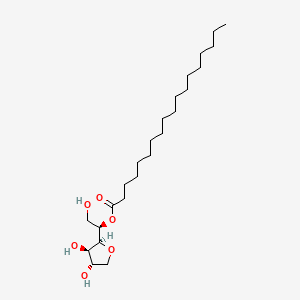

The defining characteristic of sorbitan (B8754009) octadecanoate, and indeed all surfactants, is its amphiphilic molecular structure. This means the molecule possesses both a hydrophilic (water-loving) and a hydrophobic (water-repelling) part. cymitquimica.comshreechem.in The hydrophilic portion is the sorbitan head, derived from the dehydration of sorbitol, which contains hydroxyl (-OH) groups. atamanchemicals.comnih.gov The hydrophobic part is the long hydrocarbon tail, which in the case of sorbitan octadecanoate, is the octadecanoyl group (stearic acid). cymitquimica.com

This dual nature has profound implications for interfacial science, the study of phenomena occurring at the boundary between two phases (e.g., oil-water, air-liquid). When introduced into a system containing both oil and water, this compound molecules orient themselves at the interface. The hydrophilic sorbitan heads align towards the aqueous phase, while the hydrophobic stearic acid tails extend into the oily phase. This arrangement reduces the interfacial tension between the two liquids, making it easier for them to mix and form a stable emulsion. cymitquimica.comatamanchemicals.com The study of how the molecular structure of sorbitan esters, including the length and saturation of the fatty acid chain, affects their behavior at interfaces is an active area of research. core.ac.uk This understanding is crucial for designing and controlling the stability and properties of emulsions, foams, and other dispersed systems in various industrial and scientific applications. nih.govcore.ac.uk

Properties of this compound

| Property | Value |

| Chemical Formula | C24H46O6 nih.gov |

| Molar Mass | 430.6 g/mol nih.gov |

| Appearance | Waxy, creamy white powder or flakes atamanchemicals.comwikipedia.org |

| Solubility | Insoluble in cold water; dispersible in hot water. Soluble in ethanol, mineral oil, and vegetable oil. atamanchemicals.com |

| Hydrophile-Lipophile Balance (HLB) | Approximately 4.7 nih.govfrontiersin.org |

Properties

IUPAC Name |

[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELHBEBUAREFRB-XWVZOOPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis and Derivatization Strategies of Sorbitan Octadecanoate

Catalytic Esterification Pathways and Reaction Optimization

The production of Sorbitan (B8754009) octadecanoate is predominantly achieved through the direct esterification of sorbitol with fatty acids or a two-step process involving the initial dehydration of sorbitol to sorbitan, followed by esterification. researchgate.net The choice of catalyst and the optimization of reaction parameters are crucial in determining the final product's composition and purity.

Two-Step Dehydration and Esterification Processes for Sorbitan Ester Production

The two-step synthesis of sorbitan esters, including Sorbitan octadecanoate, offers better control over the reaction and product distribution compared to a one-step process. researchgate.net This method involves:

Dehydration of Sorbitol: Sorbitol is first dehydrated to form sorbitan, a mixture of cyclic ethers. wikipedia.org This intramolecular dehydration is typically catalyzed by an acid. researchgate.netiiis.org The primary product of this step is 1,4-anhydrosorbitol, along with other isomers like 1,5-anhydrosorbitol and isosorbide (B1672297) (1,4:3,6-dianhydrosorbitol). wikipedia.org Careful control of reaction conditions is necessary to maximize the yield of the desired sorbitan isomers and minimize the formation of the more dehydrated isosorbide. wikipedia.org

Esterification of Sorbitan: The resulting mixture of sorbitans is then esterified with stearic acid. This step is typically carried out in the presence of an alkaline catalyst at elevated temperatures. iiis.orggoogle.com

This two-stage approach allows for the optimization of each step independently, leading to a higher quality product. researchgate.netresearchgate.net

Influence of Catalyst Systems (Acidic/Alkaline) on this compound Yield and Purity

The choice of catalyst significantly impacts the synthesis of this compound, influencing both the rate of reaction and the composition of the final product. btsjournals.com

Acidic Catalysts: Acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, and phosphoric acid, are effective for the initial dehydration of sorbitol to sorbitan. iiis.orgresearchgate.net They promote the formation of the cyclic ether structures of sorbitan. justia.com However, their use in the esterification step can lead to darker colored products and the formation of byproducts. google.com Some studies have explored the use of heterogeneous acid catalysts like germanium (IV) oxide to circumvent issues associated with homogeneous catalysts, such as corrosiveness and difficulty in separation. ump.edu.my

Alkaline Catalysts: Alkaline catalysts, including sodium hydroxide (B78521) and potassium hydroxide, are preferred for the esterification of sorbitan with stearic acid. iiis.orgresearchgate.net They favor the formation of the ester linkage and generally result in products with better color. google.com A base-catalyzed reaction of anhydro sorbitol with a fatty acid at temperatures not exceeding 215°C has been shown to produce lighter-colored sorbitan esters. google.comjustia.com

The strategic use of an acid catalyst for dehydration followed by an alkaline catalyst for esterification in a two-step process is a common and effective approach to maximize the yield and purity of this compound. researchgate.net

Table 1: Comparison of Acidic and Alkaline Catalysts in this compound Synthesis

| Catalyst Type | Primary Function | Advantages | Disadvantages |

|---|---|---|---|

| Acidic | Dehydration of sorbitol to sorbitan iiis.orgresearchgate.net | Efficiently promotes cyclization of sorbitol justia.com | Can lead to darker product color and byproducts if used for esterification google.com |

| Alkaline | Esterification of sorbitan with stearic acid iiis.orgresearchgate.net | Favors ester formation, results in better product color google.com | Less effective for the initial dehydration step btsjournals.com |

Optimization of Reaction Parameters (Temperature, Pressure, Time) in this compound Synthesis

Optimizing reaction parameters is critical for achieving high conversion rates and desired product quality in the synthesis of this compound.

Temperature: The reaction temperature influences both the rate of reaction and the extent of side reactions. For the esterification step, temperatures are typically maintained between 180°C and 260°C. epo.org A preferred range for the base-catalyzed esterification of anhydro sorbitol is between 190°C and 210°C to achieve a good reaction rate while minimizing color formation. google.comjustia.com Higher temperatures can lead to undesirable darkening of the product. google.com

Pressure: The synthesis is often carried out under reduced pressure (vacuum) to facilitate the removal of water formed during the esterification reaction, thereby driving the equilibrium towards product formation. iiis.org For instance, the synthesis of sorbitan monostearate has been investigated at pressures around 60 mmHg. researchgate.net

Time: The reaction time is optimized to ensure the completion of the esterification, which is often monitored by measuring the acid value of the reaction mixture. btsjournals.com A typical reaction time can range from 0.5 to 15 hours. epo.org

Factorial design experiments can be employed to systematically optimize these parameters to maximize the yield and purity of the final product. rsc.org

Table 2: Optimized Reaction Parameters for Sorbitan Ester Synthesis

| Parameter | Dehydration Step | Esterification Step |

|---|---|---|

| Temperature | 180°C (with phosphoric acid catalyst) researchgate.net | 220°C (with sodium hydroxide catalyst) researchgate.net |

| Pressure | Reduced pressure to remove water iiis.org | Reduced pressure to remove water iiis.orgresearchgate.net |

| Time | Optimized for maximum sorbitan yield | Monitored by acid value, typically several hours btsjournals.comepo.org |

Novel Approaches in this compound Synthesis

Recent research has focused on developing more sustainable and selective methods for the synthesis of this compound. A significant development in this area is the use of enzymatic catalysts, particularly lipases. nih.govscielo.br

Lipase-catalyzed synthesis offers several advantages over traditional chemical methods:

Mild Reaction Conditions: Enzymatic reactions can be carried out at lower temperatures, which helps to minimize the formation of undesirable byproducts and color. mdpi.com

High Selectivity: Lipases can exhibit high regioselectivity, leading to a greater proportion of the desired monoester and a more defined product composition. researchgate.net For example, lipase-catalyzed esterification has been shown to produce a significantly higher amount of monoester (around 80%) compared to chemical synthesis (around 50%). researchgate.net

Environmentally Friendly: Enzymatic processes are considered "greener" as they reduce the need for harsh chemicals and energy-intensive conditions. mdpi.com

Lipases such as Candida antarctica lipase (B570770) B (Novozym 435) have been successfully employed for the synthesis of sorbitan esters in solvent-free systems, achieving high conversion rates. mdpi.comresearchgate.net The optimization of parameters such as enzyme concentration, temperature, and substrate molar ratio is crucial for the efficiency of these biocatalytic processes. researchgate.net

Structural Control and Isomer Distribution in Synthetic this compound Products

The synthesis of this compound results in a complex mixture of isomers and esters due to the multiple hydroxyl groups on the sorbitan molecule and the potential for di- and tri-ester formation. iiis.org The dehydration of sorbitol itself produces a mixture of cyclic ethers, primarily 1,4-sorbitan, but also other isomers. wikipedia.org

Controlling the distribution of these isomers and the degree of esterification is a significant challenge. The final product is a mixture of mono-, di-, and triesters of sorbitan and isosorbide with stearic acid. google.comgoogle.com The properties and applications of the final product are influenced by the relative proportions of these components.

Strategies to control the structural distribution include:

Careful control of the initial dehydration step to favor the formation of the desired sorbitan isomers. wikipedia.org

Optimization of the esterification conditions , such as the molar ratio of fatty acid to sorbitan, to influence the degree of esterification. google.com

Utilizing selective catalysts , such as lipases, which can preferentially esterify specific hydroxyl groups, leading to a more controlled product composition. researchgate.net

The analysis of the final product mixture to determine the distribution of different esters is typically performed using chromatographic techniques. researchgate.net

Comprehensive Analytical Characterization of Sorbitan Octadecanoate

Chromatographic Methodologies for Compositional Analysis of Sorbitan (B8754009) Esters

Chromatographic techniques are fundamental in separating the various components within commercial sorbitan ester products. The choice of methodology depends on the specific analytical goal, ranging from fractionation by degree of esterification to detailed isomeric separation.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of sorbitan esters, allowing for the separation of the complex mixture into distinct fractions. An improved and straightforward reversed-phase HPLC method utilizing a C18 column has been effectively developed for this purpose. researchgate.net This technique facilitates the rapid separation and quantitative determination of sorbitan ester distributions, specifically sorting them into mono-, di-, tri-, and tetraester fractions. researchgate.net The separation of sorbitan esters of various fatty acids, including stearic acid, can be achieved without the need for derivatization. semanticscholar.org Isocratic elution with a mobile phase, such as a mixture of isopropanol (B130326) and water, has been successfully employed. semanticscholar.org

Table 1: Exemplary HPLC Conditions for Sorbitan Ester Analysis

| Parameter | Specification |

| Column | Reversed-Phase C18 (RP-18) |

| Mobile Phase | Isopropanol / Water |

| Elution Mode | Isocratic |

| Detection | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Primary Application | Separation and quantification of mono-, di-, tri-, and tetraester fractions |

Supercritical Fluid Chromatography (SFC) presents a rapid and simple alternative for the quantitative analysis of sorbitan ester surfactants. researchgate.net Capillary SFC can effectively separate the complex mixture into five distinct groups: starting materials, monoesters, diesters, triesters, and tetraesters, with each group containing multiple isomeric peaks. researchgate.net A key advantage of SFC over HPLC is its enhanced capability to handle high molecular weight sorbitan polyesters while maintaining high separation efficiency. researchgate.net This makes SFC particularly valuable for a comprehensive compositional analysis. The technique often utilizes carbon dioxide in its supercritical state as the main component of the mobile phase, offering benefits in terms of solvent reduction and compatibility with various detectors. chromatographyonline.com

Gas Chromatography (GC) is employed for the analysis of sorbitan esters, often requiring high-temperature (HT-GC) conditions and derivatization of the analytes. worktribe.com To make the non-volatile sorbitan esters suitable for GC analysis, they are typically converted into more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. semanticscholar.org HT-GC analysis has been successfully applied to manufactured sorbitan monoesters, including those based on stearic acid, allowing for the separation and identification of monoester species from di- and triesters. worktribe.com However, for longer fatty acid chains like stearic acid, the elution of larger molecules can be challenging, with sorbitan and sorbitol triesters often being the largest esters to elute under typical HT-GC conditions. worktribe.com

Thin Layer Chromatography (TLC) serves as a valuable tool for the qualitative analysis and separation of lipid classes. aocs.org In the context of sorbitan octadecanoate analysis, TLC on silica (B1680970) gel plates can be used to separate different ester classes (mono-, di-, triesters) from unreacted polyols and fatty acids. semanticscholar.org It is also frequently used as a rapid screening method to develop and optimize mobile phase systems for HPLC separations. worktribe.com While traditionally considered less quantitative than HPLC or GC, modern TLC techniques with densitometric scanning have improved its quantitative capabilities.

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and its related components after separation.

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the primary functional groups present in this compound, confirming its chemical identity. The FTIR spectrum provides distinct absorption bands characteristic of its molecular structure. The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the hydroxyl (-OH) group stretching vibrations from the sorbitan moiety. researchgate.net Sharp, strong peaks observed around 2916 cm⁻¹ and 2849 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the long alkyl chain of the stearate (B1226849) portion. researchgate.net A very prominent and sharp peak, typically found around 1734-1740 cm⁻¹, is the most characteristic signal for the ester functional group (C=O stretching). researchgate.net Additionally, C-O stretching vibrations of the ester group can be observed in the 1170-1250 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3390 | Hydroxyl (-OH) | O-H Stretching |

| ~2916 | Alkane (CH₂) | Asymmetric C-H Stretching |

| ~2849 | Alkane (CH₂) | Symmetric C-H Stretching |

| ~1734 | Ester (C=O) | C=O Stretching |

| ~1176 | Ester (C-O) | C-O Stretching |

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within the this compound molecule, allowing for structural confirmation. The ¹H NMR spectrum can be divided into distinct regions corresponding to the fatty acid tail and the cyclic sorbitan head.

Alkyl Chain Protons: The long stearate chain gives rise to several characteristic signals. A triplet around 0.88 ppm corresponds to the terminal methyl group (-CH₃). A large, broad signal centered around 1.25 ppm is due to the repeating methylene (B1212753) units (-CH₂-) of the fatty acid chain. A triplet appearing at approximately 2.3 ppm is assigned to the methylene protons adjacent to the ester carbonyl group (-O-C(=O)-CH₂-).

Sorbitan and Carbinol Protons: The protons on the sorbitan ring and the attached hydroxymethyl group are more complex and resonate further downfield, typically in the 3.5-5.0 ppm range. researchgate.net These signals often overlap, creating a complex multiplet pattern that is characteristic of the sorbitan headgroup. researchgate.net

The integration of these signal areas in the ¹H NMR spectrum can also provide quantitative information about the ratio of the fatty acid moiety to the sorbitan headgroup.

Table 3: General ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity |

| ~0.88 | -CH₃ (terminal methyl of stearate) | Triplet |

| ~1.25 | -(CH₂)n- (methylene chain of stearate) | Broad Multiplet |

| ~2.3 | -O-C(=O)-CH₂- (methylene alpha to carbonyl) | Triplet |

| ~3.5 - 5.0 | Protons on sorbitan ring and -CH₂OH group | Complex Multiplets |

Mass Spectrometry (LC/MS, GC-MS) in this compound Analysis

Mass spectrometry, often coupled with chromatographic techniques like liquid chromatography (LC/MS) and gas chromatography (GC-MS), is a pivotal tool for the detailed characterization of this compound, also known as Sorbitan Stearate. Due to the inherent complexity of commercial sorbitan esters, which are mixtures rather than pure compounds, these analytical methods are essential for identifying the various ester species present.

Gas Chromatography-Mass Spectrometry (GC-MS)

High-temperature gas chromatography (HT-GC) is a suitable method for analyzing sorbitan esters. worktribe.com For longer fatty acid chain esters like this compound, the largest species that can typically be eluted and identified are the sorbitan and sorbitol triesters. worktribe.com HT-GC analysis of manufactured sorbitan monoesters, including those based on stearic acid, has been successful in separating and identifying all the monoester species, as well as distinguishing them from the di- and tri-esters. worktribe.com

A typical GC-MS analysis of sorbitan esters involves:

Sample Preparation: Homogenization with a solvent like chloroform, followed by filtration, drying, and saponification. The resulting mixture is then acidified, washed, and dried. oup.com

Derivatization: The polyols (isosorbide, 1,4-sorbitan, and D-sorbitol) are derivatized to make them volatile enough for GC analysis. oup.com

Chromatographic Separation: A high-temperature column is often required for the separation of the various ester species. worktribe.com

GC-MS has been instrumental in identifying numerous individual components in sorbitan ester mixtures, including various isomers of sorbitan, isosorbide (B1672297), and their mono- and di-esters. worktribe.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) has proven effective in elucidating the complex composition of commercial sorbitan tristearate samples. researchgate.net This technique allows for the clear distinction between sorbitan mono-, di-, tri-, and tetra-esters, as well as sorbitol penta- and hexa-esters, and isosorbide mono- and di-esters. researchgate.net

The advantages of LC-MS in the analysis of sorbitan esters include:

No Derivatization Required: Unlike GC, HPLC analysis of sorbitan esters does not necessitate derivatization. researchgate.net

Separation of Various Esters: Using a reversed-phase column (e.g., RP-18), it is possible to separate mono-, di-, and trisorbitan esters of various fatty acids, including stearic acid. researchgate.netsemanticscholar.org

Detailed Compositional Analysis: LC-MS provides a comprehensive profile of the complex mixture of stearic and palmitic acid esters with sorbitol anhydrides like sorbitan and isosorbide. researchgate.net

A study utilizing HPLC-HRMS on commercial E492 (sorbitan tristearate) samples revealed a highly complex pattern of these various esters. researchgate.net

The following table summarizes the application of mass spectrometry techniques in the analysis of this compound:

| Technique | Sample Preparation | Key Findings |

| GC-MS | Saponification and derivatization of polyols. oup.com | Identification of various isomers of sorbitan, isosorbide, and their mono- and di-esters. worktribe.com Separation of mono-, di-, and tri-esters. worktribe.com |

| LC-MS | Direct analysis, no derivatization needed. researchgate.net | Detailed characterization of complex mixtures, distinguishing between sorbitan mono-, di-, tri-, and tetra-esters, as well as sorbitol and isosorbide esters. researchgate.net |

Thermal Analysis of Sorbitan Esters

Thermal analysis techniques are crucial for understanding the physical properties and behavior of sorbitan esters, including this compound. These methods provide valuable information on melting points, crystallization behavior, and polymorphic forms.

Differential Scanning Calorimetry (DSC) for Thermotropic Behavior of Sorbitan Esters

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the crystallization and melting behavior of materials like sorbitan esters. acs.org By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine key thermal transitions. intertek.com

For this compound (Span 60), which is a solid at room temperature, DSC analysis reveals important information about its thermotropic behavior. acs.org A typical DSC experiment involves heating the sample to a temperature above its melting point, holding it isothermally, and then cooling it to observe crystallization. acs.org

Key parameters obtained from a DSC analysis include:

Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid state. For this compound, the melting point is reported to be in the range of 54-57 °C. atamanchemicals.com

Crystallization Temperature (Tc): The temperature at which the substance crystallizes upon cooling from the molten state. intertek.com

Enthalpy of Fusion (ΔHm): The amount of energy absorbed by the sample during melting. intertek.com

Enthalpy of Crystallization (ΔHc): The amount of energy released by the sample during crystallization. intertek.com

The following table presents typical thermal properties of this compound (Span 60) obtained from DSC analysis:

| Thermal Property | Description | Typical Value for this compound (Span 60) |

| Melting Point (Tm) | Temperature of transition from solid to liquid. | 54-57 °C atamanchemicals.com |

| Crystallization Behavior | Characterized by the crystallization temperature (Tc) upon cooling. | Varies depending on cooling rate and sample purity. |

Studies have shown that the presence of sorbitan esters can influence the crystallization of other substances, such as cocoa butter, with Sorbitan Tristearate showing a strong effect on accelerating early-stage solidification. researchgate.net

X-ray Diffraction (XRD) for Polymorphic Forms and Crystallite Size in this compound Systems

X-ray Diffraction (XRD) is an essential analytical technique for investigating the solid-state structure of crystalline materials like this compound. It provides information about the arrangement of atoms and molecules within a crystal lattice, allowing for the identification of different polymorphic forms and the determination of crystallite size.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical characteristic of many fatty acid esters. These different polymorphic forms can exhibit distinct physical properties, including melting point and stability. Understanding the polymorphism of this compound is important for controlling its functionality in various applications.

XRD analysis of this compound can reveal:

Crystalline Structure: The diffraction pattern obtained from XRD provides a fingerprint of the crystalline structure, allowing for the identification of the specific polymorphic form present.

Crystallite Size: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains (crystallites) within the material.

Degree of Crystallinity: By analyzing the integrated intensity of the crystalline peaks relative to any amorphous halo, the degree of crystallinity can be estimated.

While specific XRD data for this compound is not extensively detailed in the provided search results, the general principles of XRD analysis are applicable. The technique is widely used to study the crystal structure of related long-chain fatty acid esters and surfactants. The formation of different crystal structures in oleogels containing Sorbitan Monostearate has been observed, highlighting the importance of its crystalline nature in structuring oil. acs.org

The following table summarizes the type of information that can be obtained from an XRD analysis of this compound:

| Parameter | Description | Significance |

| Diffraction Angles (2θ) | Positions of the diffraction peaks, which are characteristic of the crystal lattice spacings. | Used to identify the specific polymorphic form of the compound. |

| Peak Intensity | Height or area of the diffraction peaks. | Related to the amount of crystalline material and preferred orientation of crystallites. |

| Peak Width | Breadth of the diffraction peaks. | Inversely related to the crystallite size; broader peaks indicate smaller crystallites. |

Fundamental Interfacial Science and Emulsification Mechanisms of Sorbitan Octadecanoate

Adsorption Behavior at Fluid-Fluid Interfaces

The performance of sorbitan (B8754009) octadecanoate as a surfactant begins with its tendency to adsorb at the interface between two immiscible fluids, such as oil and water. This adsorption is a spontaneous process driven by the reduction of the system's free energy. The lipophilic stearate (B1226849) chain orients itself in the oil phase, while the hydrophilic sorbitan head group prefers the aqueous phase, leading to a significant alteration of the interfacial properties.

Sorbitan octadecanoate, also known as Sorbitan monostearate or Span 60, effectively reduces the interfacial tension between oil and water phases. huanachemical.comatamanchemicals.com By adsorbing at the interface, the surfactant molecules disrupt the cohesive forces between the molecules of the bulk phases, thereby lowering the energy required to create new interfacial area. This reduction in interfacial tension is a key factor in the formation of emulsions, as it facilitates the dispersion of one liquid into another in the form of droplets. huanachemical.comfiveable.me

The surface pressure, which is the reduction in surface tension caused by the presence of a surfactant monolayer, can be measured to characterize the packing and interactions of this compound molecules at an interface. nih.gov Studies on sorbitan monoesters have shown that the lengthening of the saturated hydrocarbon chain, as in this compound, increases the collapse pressure at the water-air interface. nih.govidexlab.comresearchgate.net This indicates the formation of a more stable and condensed monolayer compared to sorbitan esters with shorter or unsaturated alkyl chains. core.ac.uk For instance, the collapse pressure for sorbitan monostearate (Span 60) layers has been measured to be above 60 mN/m, significantly higher than that for the unsaturated-chain sorbitan monooleate (Span 80), which is below 40 mN/m. researchgate.net

Interfacial tension measurements at the water-oil interface show that while differences in the critical micelle concentration (CMC) among various sorbitan monoesters may be small, the hydrophobicity of the surfactant influences the interfacial tension at the CMC (γcmc). nih.govresearchgate.net Generally, γcmc is slightly lowered as the hydrophobicity of the surfactant increases. nih.govresearchgate.net

Table 1: Interfacial Properties of Sorbitan Monoesters

| Surfactant | Common Name | Collapse Pressure at Water-Air Interface (mN/m) | General Observation at Water-Oil Interface |

|---|---|---|---|

| Sorbitan Monostearate | Span 60 | > 60 researchgate.net | Forms stable, condensed monolayers. core.ac.uk |

| Sorbitan Monolaurate | Span 20 | < 40 researchgate.net | Forms more expanded monolayers. core.ac.uk |

| Sorbitan Monooleate | Span 80 | < 40 researchgate.net | Larger molecular area compared to saturated counterparts. nih.govresearchgate.net |

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in the bulk solution begin to self-assemble into aggregates called micelles. rheosense.comjmaterenvironsci.com The CMC is a fundamental property that indicates the surfactant's efficiency; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. The CMC can be determined by observing the abrupt change in various physicochemical properties of the solution, such as surface tension, conductivity, or viscosity, as a function of surfactant concentration. rheosense.comwalshmedicalmedia.com

For sorbitan esters at the water-n-hexane interface, the differences in CMCs have been found to be small. nih.govresearchgate.net However, the nature of the oil phase has a significant effect; increasing the hydrocarbon chain length of the oil phase tends to increase the CMC values of sorbitan surfactants. nih.govresearchgate.net The molecular area (the area occupied by a single surfactant molecule at the interface) is another crucial parameter. For saturated sorbitan monoesters like this compound, lengthening the hydrocarbon chain leads to an increase in the molecular area at the water-air interface. nih.govidexlab.com However, at the water-oil interface, increasing the chain length of the oil phase tends to decrease the molecular area of the surfactant. nih.govresearchgate.net

Table 2: CMC and Molecular Area Data for Sorbitan Esters

| Surfactant | Interface | Observation on CMC | Observation on Molecular Area (Acmc) |

|---|---|---|---|

| Sorbitan Monostearate (Span 60) | Water-Oil | Increases with increasing oil phase chain length. nih.govresearchgate.net | Decreases with increasing oil phase chain length. nih.govresearchgate.net |

| Sorbitan Monooleate (Span 80) | Water-Hexane | Slightly higher than saturated counterparts. nih.govresearchgate.net | Markedly larger than other sorbitan monoesters. nih.govresearchgate.net |

| Sorbitan Monolaurate (Span 20) | Water-Oil | Higher CMC values compared to longer chain saturated esters. nih.govresearchgate.net | N/A |

The processes of micellization and adsorption are governed by thermodynamic principles. Key parameters such as the standard free energy of micellization (ΔG°mic), standard free energy of adsorption (ΔG°ads), enthalpy (ΔH°), and entropy (ΔS°) provide insight into the spontaneity and driving forces of these processes. ekb.eg

The negative values of ΔG°mic and ΔG°ads for sorbitan esters indicate that both micellization and adsorption are spontaneous processes. nih.govresearchgate.net The ΔG°ads is typically more negative than ΔG°mic, suggesting that surfactant molecules preferentially adsorb at the interface rather than forming micelles in the bulk phase until the interface is saturated. The micellization process is primarily driven by the hydrophobic effect, an entropic process where the ordering of water molecules around the hydrophobic tails is disrupted. rsc.org

For sorbitan surfactants, as the length of the hydrocarbon chain of the oil phase increases, ΔG°mic and ΔG°ads become less negative, indicating a less spontaneous reaction. nih.govresearchgate.net This suggests that the interaction between the surfactant's lipophilic tail and the oil phase becomes less favorable as the oil's chain length increases, hindering both adsorption and micelle formation. core.ac.uk The enthalpy of micellization (ΔH°mic) for non-ionic surfactants is often small and can be endothermic, opposed by the strong interaction of the hydrophilic head groups with water molecules. walshmedicalmedia.com

Mechanisms of Emulsion Stabilization Mediated by this compound

Beyond simply lowering interfacial tension, this compound stabilizes emulsions through the formation of robust physical barriers at the droplet interface, preventing coalescence.

This compound molecules adsorb at the oil-water interface to form a structured interfacial film. huanachemical.com This film acts as a mechanical barrier that protects the dispersed droplets from coalescing when they collide. huanachemical.comfiveable.me The strength and viscoelasticity of this film are critical for long-term emulsion stability. nih.gov Sorbitan esters, particularly those that are solid at room temperature like this compound, can form condensed, viscoelastic films. core.ac.uknih.gov These films exhibit a certain structural strength that prevents droplet aggregation and phase separation. huanachemical.com In some systems, especially when combined with other surfactants or when the surfactant crystallizes at the interface, these films can form complex networks that entrap the dispersed phase, further enhancing stability.

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to classify surfactants based on the balance of their hydrophilic and lipophilic properties. nih.govsdlookchem.com The HLB value is a crucial determinant of the type of emulsion a surfactant will promote. utl.pt Surfactants with low HLB values (typically 3-6) are more soluble in oil (lipophilic) and tend to form water-in-oil (W/O) emulsions. utl.ptcnchemsino.com Conversely, surfactants with high HLB values (8-18) are more water-soluble (hydrophilic) and favor the formation of oil-in-water (O/W) emulsions. utl.ptcnchemsino.com

Steric Hindrance and Electrostatic Repulsion Contributions in this compound Stabilized Systems

This compound, a non-ionic surfactant, primarily stabilizes emulsions through the mechanism of steric hindrance. fiveable.me As an amphiphilic molecule, it adsorbs at the oil-water interface, orienting its hydrophilic sorbitan head towards the aqueous phase and its lipophilic octadecanoyl (stearoyl) tail towards the oil phase. fiveable.meatamanchemicals.com This adsorption lowers the interfacial tension between the two immiscible liquids, facilitating the formation of droplets. fiveable.me

Once the droplets are formed, the adsorbed this compound molecules create a protective interfacial film. The stabilization arises from the physical barrier presented by the bulky sorbitan head groups and the hydrocarbon chains extending into the continuous phase. researchgate.net When two droplets approach each other, the overlap of these protruding molecular layers results in a significant repulsive force, known as steric hindrance. fiveable.me This repulsion prevents the droplets from getting close enough to coalesce, thereby maintaining the dispersion and ensuring the kinetic stability of the emulsion. humanjournals.com

Rheological Properties of this compound-Stabilized Emulsions

The rheological properties of emulsions stabilized with this compound (also known as sorbitan monostearate or SMS) are complex and critical to the texture and stability of the final product. These emulsions typically exhibit non-Newtonian, viscoelastic, and pseudoplastic (shear-thinning) behavior. researchgate.netresearchgate.net

The viscoelastic nature is characterized by the presence of both an elastic (storage) modulus (G') and a viscous (loss) modulus (G''). In many this compound-stabilized systems, particularly in the form of oleogels, the elastic modulus is higher than the viscous modulus (G' > G''), indicating a strong gel-like or solid-like structure. researchgate.netacs.org This structure is formed by the self-assembly of the surfactant molecules into a network within the continuous phase, providing stability against creaming and sedimentation. researchgate.net The pseudoplastic character means that the emulsion's viscosity decreases as the applied shear rate increases. researchgate.net This is a desirable property in many applications, allowing for ease of pumping and spreading while maintaining high viscosity at rest for stability.

Several factors influence the rheological properties of these emulsions:

Surfactant Concentration: Increasing the concentration of this compound generally leads to an increase in both the elastic and viscous moduli, resulting in a stronger, more coherent internal structure. researchgate.netsbmu.ac.ir

Oil Phase Type: The type of oil used can significantly affect the rheological behavior. For instance, oleogels prepared with low-viscosity oils like rapeseed or soybean oil tend to yield gels with higher viscoelastic moduli compared to those made with high-viscosity oils such as castor oil. csic.es

Temperature and Thermal History: The rheology is highly dependent on temperature. During cooling, a sharp increase in the elastic and viscous moduli is observed at the crystallization temperature of the surfactant, signifying the formation of the gel network. acs.org The rate of cooling can also impact the final structure and mechanical properties of the gel. csic.es

The table below summarizes findings on the rheological behavior of emulsions and oleogels containing sorbitan esters.

| System | Key Findings | Rheological Behavior | Influencing Factors | Reference |

| Oleogels with Sorbitan Monostearate (SMS) and Glyceryl Monostearate (GMS) | GMS generally produces stronger gels than SMS. Low-viscosity oils yield gels with higher viscoelastic functions. | Viscoelastic, Gel-like | Organogelator type (SMS vs. GMS), oil type, cooling rate | csic.es |

| Rapeseed Oil Oleogels with Span 60 (SMS) | Below the critical gelation concentration (CGC), the system is a weak liquid (G' < G''). Above the CGC, it forms a solid-like gel (G' > G''). | Viscoelastic, Thermoreversible | Surfactant concentration, temperature | acs.org |

| Emulsions with Sorbitan Monoesters | Elasticity increases with the length of the surfactant's alkyl chain and with increased surfactant concentration. | Pseudoplastic, Viscoelastic | Surfactant chain length, surfactant concentration | researchgate.net |

| Cupuassu Fat Emulsions with Tween 60/80 | Emulsions exhibit strong gel behavior and pseudoplastic character. | Pseudoplastic, Strong Gel (G' > G'') | Surfactant type and concentration | researchgate.net |

Influence of Stereoisomeric Differences on Emulsifying Properties of this compound Analogs

The stereochemistry of the polyol head group in sorbitan ester analogs can have a profound impact on their supramolecular assembly, which in turn dictates their emulsifying and oil-structuring properties. nih.govacs.org A comparative study of sorbitol dioctanoate (S8), an analog of this compound, and its stereoisomer, mannitol (B672) dioctanoate (M8), reveals significant differences in their functional capabilities. nih.gov

Sorbitol and mannitol are stereoisomers (epimers) that differ in the orientation of the hydroxyl group at the C-2 position. This subtle change at the molecular level leads to vastly different self-assembly behaviors in oil. nih.govacs.org

Sorbitol Dioctanoate (S8): This emulsifier forms small, hair-like, and less crystalline fibers in oil. This morphology is more effective at the oil-water interface, allowing the fibers to better encompass and stabilize water droplets. Consequently, S8 demonstrates superior emulsifying properties. nih.govacs.org

Mannitol Dioctanoate (M8): In contrast, the mannitol-based isomer assembles into long, highly crystalline, and rigid fibers. These larger fibrous structures are less flexible and cannot efficiently pack at the curved oil-water interface to stabilize droplets, leading to poorer emulsification performance. nih.govacs.org

These structural differences directly translate into their effectiveness as oleogelators and emulsifiers, as demonstrated by key experimental findings.

| Parameter | Mannitol Dioctanoate (M8) | Sorbitol Dioctanoate (S8) | Reference |

| Minimum Gelation Concentration (MGC) in Soybean Oil | 2% (w/w) | 3.5% (w/w) | nih.govacs.org |

| Maximum Water Emulsified | 30% (v/v) | 60% (v/v) | nih.govacs.org |

| Fiber Morphology | Long, crystalline fibers | Short, hair-like, less crystalline fibers | nih.govacs.org |

| Emulsification Efficiency | Poor | Good | nih.govacs.org |

The lower MGC for M8 indicates a higher efficiency in gelling the oil, attributed to its highly crystalline fiber network. acs.org However, this same crystallinity is detrimental to its function as an emulsifier. The more flexible, less crystalline network of S8, while requiring a higher concentration to form a gel, is significantly more effective at stabilizing a larger volume of water within the oil phase. nih.govacs.org This demonstrates that a subtle stereoisomeric difference at the molecular level can fundamentally alter the supramolecular structure and, consequently, the emulsifying functionality of sorbitan ester analogs. nih.gov

Applications and Advanced Material Science Formulations Incorporating Sorbitan Octadecanoate

Role in Nanosuspension and Nanocarrier Systems

Sorbitan (B8754009) octadecanoate is a key excipient in the development of sophisticated nanocarrier systems, such as nanosuspensions and nanocapsules, designed for enhanced delivery and protection of active compounds.

Stabilization of Colloidal Dispersions by Sorbitan Esters

Sorbitan esters are widely used as emulsifying agents to stabilize dispersions in the food, cosmetics, and pharmaceutical industries. acs.org In colloidal dispersions, the primary function of a stabilizer is to adsorb onto the surface of particles, preventing aggregation that can occur due to high surface energy. mdpi.com Sorbitan octadecanoate, as a nonionic surfactant, achieves this primarily through a steric stabilization mechanism. nih.gov

The lipophilic fatty acid portion of the molecule adsorbs onto the surface of the dispersed particles, while the hydrophilic sorbitan head extends into the continuous phase. This creates a physical barrier or layer around the particles that sterically hinders them from approaching each other too closely, thereby preventing flocculation and coalescence and ensuring the long-term stability of the dispersion. mdpi.comnih.gov In some systems, such as oleofoams, the crystallization of the sorbitan ester itself on the surface of dispersed bubbles can create a highly stable, crystal-stabilized structure. acs.org

Interaction with Polymeric Walls and Lipid Cores in Nanocapsules

In advanced drug delivery systems like lipid-core polymeric nanocapsules, this compound plays a structural role that extends beyond simple stabilization. These nanocarriers often consist of an oily core, where the drug is dissolved, surrounded by a polymer shell, such as one made from poly(ε-caprolactone) (PCL). researchgate.netmdpi.com

When incorporated into the oily core, this compound acts as a low-molecular-mass organogelator. nih.gov It forms a structured organogel network within the lipid core, which significantly alters the physicochemical properties of the nanocapsule. researchgate.net This structured core interacts with the surrounding polymeric wall, influencing its characteristics. Research has shown that the organogel-structured core can disfavor the formation of more stable polymer crystallites in the PCL wall, likely due to an interpenetration of the lipid and polymer phases. nih.gov

Furthermore, the presence of this compound in the core has been demonstrated to increase the rigidity and stiffness of the entire nanocapsule. Atomic force microscopy studies comparing standard polymeric nanocapsules (NCs) to lipid-core nanocapsules (LNCs) containing this compound found that LNCs were significantly stiffer. The Young's modulus for LNCs was measured to be 0.537 MPa compared to 0.364 MPa for NCs, confirming that the rigidity of both the lipid core and the polymer wall is higher in the presence of the sorbitan ester. researchgate.net

Enhancement of Molecular Encapsulation and Release Kinetics in Drug Delivery Systems

The incorporation of this compound into the core of nanocarriers has a profound impact on their drug-loading capacity and release profiles. The organogel structure formed by the sorbitan ester within the lipid core creates a matrix that can physically entrap and interact with drug molecules. researchgate.net

Studies have shown that this compound dispersed in the oily core can interact with drugs via non-covalent bonds, such as hydrogen bonding between the sorbitan headgroup and functional groups on the drug molecule. nih.gov This interaction dramatically enhances the drug-loading capacity. For example, the encapsulation of quercetin in lipid-core nanocapsules was increased by more than 40 times compared to conventional nanocapsules lacking this compound. nih.govresearchgate.net

Beyond increasing encapsulation, this compound is a key modulator of drug release kinetics. By altering its concentration, the viscosity of the nanocapsule's core can be precisely controlled. An increase in the concentration of sorbitan monostearate leads to a higher core viscosity, which in turn reduces the diffusion and permeability of the encapsulated drug, resulting in a more sustained release profile. nih.govresearchgate.net The release mechanism in such systems is often characterized as anomalous transport, a combination of diffusion and swelling-controlled release. nih.gov A direct mathematical correlation has been established where the apparent permeability of a drug model can be estimated based on the concentration of sorbitan monostearate in the core. nih.gov

Table 1: Effect of Core Components on Nanocapsule Properties and Drug Release

Data illustrating how varying concentrations of Sorbitan Monostearate (SM) and Caprylic/Capric Triglyceride (CCT) affect the physical properties of nanocapsules and the release kinetics of an encapsulated drug model (Indomethacin ester). Data sourced from nih.gov.

| Formulation Series | Component Varied | Concentration Change | Particle Diameter (nm) | Surface Area (cm²/ml) | Apparent Permeability (cm/s) | Release Half-life (min) |

|---|---|---|---|---|---|---|

| SM Series | Sorbitan Monostearate | Increasing | ~250 (Constant) | 1.06 x 10⁴ → 1.51 x 10⁴ | 4.26 x 10⁻⁷ → 2.54 x 10⁻⁷ | 263 → 508 |

| CCT Series | Caprylic/Capric Triglyceride | Increasing | 215 → 391 | 1.46 x 10⁴ → 1.06 x 10⁴ | ~3.0 x 10⁻⁷ (Constant) | 198 → 378 |

Influence on Lipid and Wax Crystallization in Oleogels

Oleogels are structured lipid systems where liquid oils are entrapped within a three-dimensional network of a gelator. This compound is utilized in these systems not only as a gelator itself but also as a modifier that influences the crystallization behavior of other lipids and waxes. researchgate.net

Modulation of Polymorphic Transformations in Fat Systems by this compound

Polymorphism is the ability of a substance to crystallize into multiple different crystal structures. In fats, the primary polymorphic forms are α, β', and β, in order of increasing stability. researchgate.net The transition between these forms is a critical factor in the texture and stability of many food products, such as chocolate, where the undesirable transition to the most stable β form can cause a defect known as fat bloom.

This compound is known to function as an anti-blooming agent by modulating these polymorphic transformations. usu.edu Research suggests that the presence of the emulsifier does not force the formation of a specific polymorph but rather controls the mobility of the triacylglycerol molecules, thus hindering their ability to rearrange into a more stable crystal lattice. usu.edu This retards the kinetic process of transformation, for example, from the desirable β' form to the β form. researchgate.net

The specific effect can depend on the system. In sunflower wax-based oleogels, the inclusion of this compound was associated with the presence of the β' polymorph. nih.gov Conversely, in oleogels made from avocado oil, this compound was found to promote the α polymorph and exert a β'-destabilizing effect at higher concentrations. scielo.org.co This indicates that its role as a polymorphic modulator is highly dependent on its interaction with the specific lipid or wax components of the formulation.

Co-crystallization Phenomena with Gelators and Waxes

When used in combination with other structuring agents like waxes, this compound can participate in co-crystallization. This phenomenon involves the sorbitan ester molecules being incorporated into the crystal lattice of the primary gelator, thereby modifying the structure and properties of the resulting crystal network. nih.gov

In studies using sunflower wax-based oleogels, it was demonstrated that this compound undergoes co-crystallization with the wax molecules. nih.govresearchgate.net This interaction led to several significant changes in the oleogel's microstructure:

Enhanced Crystal Growth: The co-crystallization resulted in an increase in the density and size of the wax crystals. nih.gov

Denser Network: Formulations with higher concentrations of this compound displayed a denser wax crystal network. nih.gov

Table 2: Effect of this compound on Sunflower Wax Oleogel Crystal Properties

Crystallographic data from X-ray diffraction (XRD) analysis showing how the concentration of Sorbitan Monostearate (SP) influences the crystal structure of a 5% sunflower wax oleogel. Data sourced from nih.gov.

| Formulation | Sorbitan Monostearate (SP) Content (% w/w) | Crystallite Size (Å) | Lattice Strain (x 10⁻³) | Dislocation Density (x 10¹⁴ lines/m²) |

|---|---|---|---|---|

| Control | 0.00 | 312.3 | 1.44 | 10.27 |

| SP1 | 0.005 | 311.1 | 1.44 | 10.34 |

| SP5 | 0.025 | 303.7 | 1.48 | 10.84 |

| SP10 | 0.05 | 309.4 | 1.41 | 10.46 |

Impact on Gel Network Formation and Structural Integrity

This compound, a lipophilic non-ionic surfactant, plays a crucial role as an organogelator in the formation of oleogels. This process involves the structuring of liquid oils into semi-solid materials with a gel-like texture. The underlying mechanism is the creation of a three-dimensional crystalline network by the gelator molecules, which effectively entraps the liquid oil phase.

The formation of these oleogels is initiated by dissolving this compound in vegetable oil at a temperature above its melting point. Subsequent cooling allows for the self-assembly and crystallization of the surfactant molecules, leading to the development of a thermo-reversible gel network. The structural integrity and rheological properties of these oleogels are influenced by several factors, including the concentration of this compound, the type of oil used, and the cooling conditions during gelification.

Research has shown that the microstructure of these gels is characterized by a network of fiber or needle-shaped wax crystals. The addition of other solid emulsifiers, such as stearyl alcohol, can lead to co-crystallization with the wax molecules. This interaction enhances crystal growth, resulting in a denser and more extensive crystal network. X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) studies have indicated that the crystalline structure within these oleogels often exhibits a β' polymorph arrangement, which is similar to that of triacylglycerols.

The rheological behavior of oleogels formulated with this compound is significantly dependent on the viscosity of the vegetable oil used. Gels prepared with low-viscosity oils, like rapeseed or soybean oil, tend to exhibit higher values for linear viscoelastic functions compared to those made with high-viscosity oils such as castor oil csic.esresearchgate.netsemanticscholar.orgcsic.es. The rate of cooling during the gelation process also has a considerable impact on the final rheological properties of the oleogels csic.esresearchgate.netsemanticscholar.orgcsic.es.

Table 1: Factors Influencing this compound Oleogel Properties

| Factor | Impact on Gel Network and Structural Integrity |

|---|---|

| Concentration of this compound | Higher concentrations generally lead to stronger and more stable gel networks. |

| Type of Vegetable Oil | Low-viscosity oils tend to form gels with higher viscoelasticity compared to high-viscosity oils csic.esresearchgate.netsemanticscholar.orgcsic.es. |

| Cooling Rate | The speed of cooling during gel formation affects the crystal size and network structure, thereby influencing the rheological properties csic.esresearchgate.netsemanticscholar.orgcsic.es. |

| Presence of Co-emulsifiers | Emulsifiers like stearyl alcohol can enhance crystal growth and the density of the crystal network through co-crystallization mdpi.com. |

Compatibility and Synergistic Effects in Multi-Component Systems

This compound is frequently utilized in combination with other surfactants to create more stable and effective emulsion systems. This is due to the synergistic interactions that occur between the different surfactant molecules at the oil-water interface, leading to enhanced emulsification and stability.

Interaction with Polysorbates and Other Surfactants

The combination of this compound with polysorbates, a class of hydrophilic non-ionic surfactants, is a well-established practice in the formulation of stable emulsions. This synergistic pairing is effective because the lipophilic nature of this compound (low Hydrophile-Lipophile Balance - HLB) complements the hydrophilic nature of polysorbates (high HLB). Together, they provide a more robust and stable interfacial film around emulsion droplets than either surfactant could achieve alone.

For instance, the emulsifying efficacy of Polysorbate 80 is significantly increased when it is combined with cetyl alcohol or Sorbitan stearate (B1226849). This combination is particularly useful in creating stable oil-in-water emulsions. The mixture of Sorbitan monostearate and Polysorbate 80 has been successfully used to formulate nanoemulsions with droplet sizes ranging from 206 to 253 nm nih.gov.

The interaction between this compound and other surfactants is not limited to polysorbates. It is also used in conjunction with other lipophilic emulsifiers to achieve desired textures and stabilities in various formulations, from cosmetics to food products.

Effects on Viscosity and Stability of Complex Emulsion Mixtures

This increase in viscosity is beneficial for the stability of the emulsion, as it slows down the movement of dispersed droplets, thereby reducing the rates of creaming, flocculation, and coalescence. The specific structural properties of Sorbitan monostearate, with its stearic acid hydrophobic chain, are key to this transition to a more viscous state.

A study on foundation makeup formulations demonstrated that the combination of Polysorbate 80 and Sorbitan monooleate could increase the viscosity of the preparation compared to using a single surfactant. This was attributed to the formation of a more stable and homogeneous emulsion when the two surfactants were used in an optimal ratio stifar.ac.id.

Table 2: Synergistic Effects of this compound with Polysorbates

| Surfactant Combination | Observed Effect | Application Example |

|---|---|---|

| Sorbitan monostearate & Polysorbate 80 | Formation of nanoemulsions with enhanced stability nih.gov. | Pharmaceutical and cosmetic formulations. |

| Sorbitan stearate & Cetyl alcohol/Polysorbate 80 | Increased emulsifying efficacy and emulsion stability avenalab.commakingcosmetics.com. | Creams, lotions, and other personal care products. |

| Sorbitan monooleate & Polysorbate 80 | Increased viscosity and homogeneity of the emulsion stifar.ac.id. | Foundation makeup and other cosmetic emulsions. |

Emerging Research in Biopolymer and Industrial Material Applications

Beyond its traditional uses in food, cosmetics, and pharmaceuticals, this compound is finding new applications in the field of biopolymers and advanced industrial materials. Its unique properties as a surfactant and stabilizer are being leveraged to modify and enhance the performance of these materials.

In the realm of biopolymer films, which are being developed as environmentally friendly alternatives to synthetic plastics, surfactants like Sorbitan esters are being investigated to improve their functional properties. These films, often made from materials like starch, chitosan, and gelatin, can have their characteristics modified by the inclusion of surfactants. For example, the addition of fatty acids and their derivatives to biopolymer films has been shown to decrease their water vapor permeability, a crucial property for food packaging applications researchgate.net. Non-ionic surfactants, including the Span series (Sorbitan esters), are used to modify these films to enhance their functionality mdpi.com.

In industrial applications, this compound is used as a lubricant and a release agent in the production of plastics and rubber alfa-chemistry.com. It also serves as a coating agent for surfaces such as paper, plastics, and textiles alfa-chemistry.com. Furthermore, it is employed in the creation of synthetic fibers and as a brightener in the leather industry atamanchemicals.com. The rheological properties of oleogels based on Sorbitan monostearate are also being studied for their potential use as biodegradable alternatives to traditional lubricating greases csic.esresearchgate.netsemanticscholar.orgcsic.es.

Table 3: Industrial and Biopolymer Applications of this compound

| Application Area | Function of this compound |

|---|---|

| Biopolymer Films | Modifies functional properties, such as reducing water vapor permeability researchgate.netmdpi.com. |

| Plastics and Rubber Manufacturing | Acts as a lubricant and release agent alfa-chemistry.com. |

| Coatings | Used as a coating agent for paper, plastics, and textiles alfa-chemistry.com. |

| Textiles and Leather | Employed in the creation of synthetic fibers and as a brightener in the leather industry atamanchemicals.com. |

| Lubricants | Forms oleogels that are being researched as biodegradable lubricating greases csic.esresearchgate.netsemanticscholar.orgcsic.es. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sorbitan monostearate |

| Polysorbate 20 |

| Polysorbate 80 |

| Stearyl alcohol |

| Cetyl alcohol |

| Sorbitan monooleate |

| Rapeseed oil |

| Soybean oil |

| Castor oil |

| Starch |

| Chitosan |

Biodegradation Pathways and Environmental Fate of Sorbitan Octadecanoate

Mechanisms of Biodegradation and Degradation Rates of Sorbitan (B8754009) Octadecanoate

The primary mechanism for the breakdown of sorbitan esters, including sorbitan octadecanoate, in the environment is biodegradation. europa.eu These compounds are readily susceptible to enzymatic hydrolysis, which breaks the ester bonds. This initial step yields sorbitan anhydrides (such as isosorbide) and the corresponding fatty acid, in this case, stearic acid. europa.eueuropa.eu These breakdown products are common substances in metabolic pathways and are further metabolized by microorganisms. europa.eu

Abiotic degradation processes like hydrolysis in water or phototransformation are not considered significant environmental fate pathways for sorbitan esters. europa.euepa.gov The estimated half-life for abiotic hydrolysis at a neutral pH is greater than one year. europa.eu

Experimental studies have confirmed that sorbitan esters are readily biodegradable. europa.euchemos.de Testing across the sorbitan esters category, which includes this compound, demonstrates significant degradation over a 28-day period, meeting the criteria for "readily biodegradable." europa.euepa.gov

Table 1: Biodegradation Rates for Sorbitan Esters

| Test Type/Substance Group | Duration | Degradation Rate | Finding | Source |

| OECD Guideline Screening Tests (Sorbitan Esters Category) | 28 days | 71 - 91% | Readily Biodegradable | europa.eu |

| Sorbitan Tristearate (Oxygen Depletion) | 28 days | 88% | Readily Biodegradable | chemos.de |

| Sorbitan Tristearate (CO₂ Generation) | 28 days | 88.9% | Readily Biodegradable | chemos.de |

| Sorbitan Monolaurate & Monooleate | 28 days | 60 - 83% | Moderately to Readily Biodegradable | epa.gov |

Environmental Persistence and Bioaccumulation Potential of this compound

Due to its ready biodegradability, this compound is not expected to persist in the environment. europa.euewg.org The rapid breakdown by microorganisms into smaller, easily metabolized components prevents its long-term accumulation in environmental compartments. europa.eu

The bioaccumulation potential of a substance is often estimated by its octanol-water partition coefficient (log Kow). For sorbitan esters with C18 fatty acids like octadecanoate, this value can be high, suggesting a tendency to accumulate in fatty tissues. europa.euchemos.de However, the potential for bioaccumulation is considered low. europa.euredox.com This is because the rapid rate of biodegradation and metabolic digestion by organisms effectively eliminates the substance before significant accumulation can occur. europa.eueuropa.eu The enzymatic breakdown into the free fatty acid and sorbitan anhydrides facilitates their effective metabolism and excretion in organisms like fish. europa.eu Calculated bioconcentration factor (BCF) values are low, further supporting the low potential for bioaccumulation. europa.eu

Table 2: Environmental Persistence and Bioaccumulation Profile

| Parameter | Value/Finding | Implication | Source(s) |

| Persistence | |||

| Biodegradation | Readily biodegradable | Not expected to persist | europa.euewg.org |

| Abiotic Hydrolysis (t½ at pH 7) | > 1 year | Not a relevant degradation pathway | europa.eu |

| Bioaccumulation | |||

| Log Koc (Adsorption Potential) | High (3.3 - >10 for C18 esters) | Tends to adsorb to soil/sediment | europa.eu |

| Bioaccumulation Potential | Not expected | Rapid biodegradation and metabolism prevent accumulation | europa.eueuropa.euredox.com |

| Metabolism | Hydrolyzed to free fatty acid and sorbitan anhydrides, which are readily metabolized | Low potential for accumulation in organisms | europa.eu |

Contextualization of Environmental Behavior in Different Ecosystems

The environmental behavior of this compound is dictated by its physical and chemical properties, primarily its low water solubility and high adsorption potential. europa.eufishersci.com

Soil and Sediment: Due to a high adsorption potential (log Koc > 3.3), this compound is expected to partition predominantly into soil and sediment if released into the environment. europa.eu In these compartments, it is expected to be rapidly degraded by microorganisms. europa.eu Its mobility in soil is considered low. fishersci.com

Aquatic Systems: Significant exposure to aquatic and sediment organisms is considered unlikely. europa.eu This is because sorbitan esters are expected to be eliminated to a high degree in sewage treatment plants due to their ready biodegradability. europa.eu Its low water solubility and strong tendency to adsorb to solids further limit its concentration in the water column. europa.eufishersci.com While some related compounds are suspected to be environmental toxins, experimental tests on the sorbitan esters category show very low toxicity to aquatic, sediment, and terrestrial organisms. europa.eueuropa.euewg.org

Theoretical and Computational Modeling of Sorbitan Octadecanoate Systems

Molecular Dynamics Simulations of Interfacial Adsorption Behavior

Molecular dynamics (MD) simulations offer a microscopic view of the dynamic behavior of sorbitan (B8754009) octadecanoate molecules at interfaces, such as oil-water or air-water interfaces. These simulations model the interactions between individual atoms over time, allowing for the characterization of the structure and properties of surfactant-laden interfaces.

Studies employing MD simulations have been conducted to understand the behavior of sorbitan monostearate (Span 60) in bilayer formations and at liquid-liquid interfaces. For instance, simulations of a sorbitan monostearate bilayer have been used to characterize its structure. nih.gov At a decane/water interface, MD simulations of various sorbitan esters, including sorbitan monostearate, have revealed insights into their orientation and arrangement. The simulations show that with an increasing number of surfactant molecules, they align in a tadpole-like shape perpendicular to the interface. This alignment leads to a reduction in the area occupied by each molecule.

The influence of the molecular structure on interfacial tension has also been a key focus of these simulations. For sorbitan esters, it has been observed that the interfacial tension generally decreases as the length of the hydrophobic alkyl chain increases. nih.gov Furthermore, MD simulations have been utilized to study the impact of external factors, such as electric fields, on the stability of emulsions stabilized by sorbitan esters. These simulations indicated that the deformation of the surfactant's spatial structure under an electric field can enhance the role of hydrogen bonding, thereby affecting emulsion stability.

Coarse-grained (CG) MD simulations, which simplify the molecular representation to study larger systems over longer timescales, have also been applied to sorbitan monostearate-based systems, such as niosome bilayers. These models have been developed and validated to analyze the stability of such bilayers, considering factors like cholesterol concentration and temperature.

Predictive Models for Micellization and Solubilization Characteristics of Sorbitan Esters

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) models, has been instrumental in forecasting the micellization and solubilization behavior of non-ionic surfactants like sorbitan esters. These models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties.

A key parameter in understanding micellization is the critical micelle concentration (CMC), which is the concentration above which surfactants self-assemble into micelles. QSPR models have been successfully developed to predict the CMC of non-ionic surfactants. nih.govresearchgate.net These models often utilize molecular connectivity indices, which are numerical descriptors of the molecular structure, to establish a correlation. For a diverse set of non-ionic surfactants, a strong correlation (r = 0.99) has been demonstrated using this approach. nih.gov

Artificial Neural Networks (ANN) have also been employed to develop predictive models for the CMC of non-ionic surfactants, reportedly offering improved accuracy over traditional multiple linear regression models. The descriptors used in these predictive models are often related to molecular shape, size, and the presence of heteroatoms that participate in various intermolecular interactions.

The table below illustrates the types of molecular descriptors often used in QSPR models for predicting surfactant properties.

| Descriptor Type | Description | Relevance to Micellization |

| Topological Descriptors | Numerical values derived from the graph representation of a molecule, such as connectivity indices. | Reflects molecular size, branching, and shape, which influence how surfactant molecules pack into micelles. |

| Quantum Mechanical Descriptors | Properties calculated from the electronic structure of the molecule, such as HOMO/LUMO energies. | Provides insight into the molecule's reactivity and intermolecular interaction potential. |

| Geometrical Descriptors | Describes the 3D structure of the molecule, such as molecular volume and surface area. | Relates to the spatial arrangement of the hydrophilic and hydrophobic parts, which is crucial for self-assembly. |

| Constitutional Descriptors | Simple counts of atoms and bonds, and molecular weight. | Basic molecular properties that contribute to the overall size and hydrophobicity of the surfactant. |

Structure-Function Relationship Elucidation through Computational Approaches

Computational approaches are pivotal in elucidating the intricate relationship between the molecular structure of sorbitan esters and their functional properties. By systematically modifying molecular structures in silico and observing the resulting changes in predicted properties, researchers can gain a deeper understanding of what governs their performance as emulsifiers, stabilizers, and dispersants.

QSPR studies are a prime example of this approach. By identifying which molecular descriptors have the most significant impact on a particular property, such as the CMC, these models can reveal the key structural features that determine surfactant efficacy. For instance, the development of an analytical method for characterizing sorbitan esters can aid in establishing these structure-activity relationships.

Molecular dynamics simulations also contribute significantly to understanding structure-function relationships. For example, simulations of sorbitan monostearate bilayers in the presence of other molecules, like flavones, have shown how the surfactant's interaction with these molecules is dictated by their hydrophobicity and the specific sites of hydroxylation. nih.gov These simulations can reveal how the stearate (B1226849) chain order parameter of sorbitan monostearate is affected by the presence of guest molecules, providing a direct link between the chemical structure of the interacting species and the resulting properties of the bilayer. nih.gov

The table below summarizes the relationship between the structural components of sorbitan octadecanoate and its primary functions, as elucidated by computational and theoretical studies.

| Structural Component | Primary Function | Computational Insight |

| Sorbitan Head Group | Hydrophilic (water-attracting) | MD simulations show this group interacts with the aqueous phase and participates in hydrogen bonding. |

| Stearic Acid Tail | Hydrophobic (oil-attracting) | Simulations demonstrate its orientation at interfaces and its role in stabilizing the non-aqueous phase of emulsions. |

| Ester Linkage | Connects the hydrophilic head and hydrophobic tail | The flexibility and orientation of this linkage, as observed in simulations, can influence the packing of surfactant molecules at interfaces. |

| Overall Molecular Geometry | Determines packing efficiency and interfacial behavior | QSPR models correlate descriptors of molecular shape and size with properties like CMC, quantifying the impact of geometry on function. |

Future Research Trajectories and Innovations in Sorbitan Octadecanoate Science

Development of Tailored Sorbitan (B8754009) Ester Derivatives for Specific Functionalities

The inherent versatility of sorbitan esters, derived from the esterification of sorbitan with fatty acids, provides a foundation for creating derivatives with customized properties. shreechem.in Researchers are actively exploring modifications to the sorbitan octadecanoate molecule to achieve specific functionalities tailored for advanced applications.

Key research efforts are concentrated on:

Altering Hydrophilicity and Lipophilicity: By modifying the degree of esterification or the structure of the fatty acid chain, new derivatives with a range of Hydrophile-Lipophile Balance (HLB) values can be synthesized. This allows for the creation of emulsifiers optimized for specific oil and water phases, leading to more stable and effective emulsions in food products, cosmetics, and pharmaceuticals. acs.org

Introducing Functional Groups: The incorporation of new functional groups onto the sorbitan or fatty acid moiety can impart novel properties. For instance, the addition of charged groups could create stimuli-responsive surfactants that change their behavior in response to pH or ionic strength.

Polymerization and Grafting: Grafting this compound onto polymer backbones is another avenue being explored to create polymeric surfactants with enhanced stability and unique interfacial properties. These materials could find use in advanced drug delivery systems, coatings, and nanomaterial synthesis.

The development of these tailored derivatives is expected to expand the utility of sorbitan esters beyond their traditional roles, enabling their use in high-performance and specialized applications. shreechem.in

Integration into Sustainable and Green Chemistry Initiatives

This compound, being derived from natural and renewable sources like sorbitol and stearic acid, is inherently aligned with the principles of green chemistry. shreechem.in Ongoing research aims to further enhance its sustainability profile throughout its lifecycle.

Key areas of focus include:

Renewable Feedstocks: A primary focus is on utilizing sustainably sourced raw materials. shreechem.in Sorbitol is produced from D-glucose obtained from sources like maize and tapioca, while stearic acid is derived from vegetable oils. researchgate.netatamanchemicals.com Research continues to explore even more sustainable and diverse bio-based sources for these precursors.

Greener Synthesis Routes: Efforts are being made to develop more environmentally friendly methods for the esterification process. This includes the use of enzymatic catalysts instead of traditional chemical catalysts, which can lead to milder reaction conditions, higher selectivity, and reduced waste generation.

Biodegradability and Environmental Impact: Sorbitan esters are recognized for their biodegradability. shreechem.inacs.org Further studies are aimed at comprehensively understanding their degradation pathways and ensuring that their breakdown products are non-toxic to the environment. The U.S. Environmental Protection Agency (EPA) has classified sorbitan monooleate, a related compound, as a "Green circle" chemical, indicating it is of low concern based on experimental and modeled data. nih.gov

These initiatives are positioning this compound and its derivatives as preferred ingredients in eco-friendly formulations, meeting the growing consumer and regulatory demand for sustainable products. marketresearchfuture.com

Advanced Characterization Techniques for Complex this compound Systems

A deeper understanding of the behavior of this compound in various formulations requires the use of advanced analytical techniques. Researchers are employing a suite of sophisticated methods to probe the structure, dynamics, and interactions of these systems at the molecular and microstructural levels.